molecular formula C11H17BO3S B1421979 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol CAS No. 1026796-39-3

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

Cat. No.: B1421979
CAS No.: 1026796-39-3
M. Wt: 240.13 g/mol
InChI Key: KWUMGVAXLIZGJS-UHFFFAOYSA-N
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Description

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol (CAS: 1026796-39-3) is a boronate ester derivative featuring a thiophene core substituted with a hydroxymethyl group at the 2-position and a pinacol-protected boronic acid moiety at the 5-position. Its molecular formula is C₁₁H₁₇BO₃S, with a molecular weight of 240.13 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol boronate group, which enhances its handling and shelf life compared to free boronic acids . The hydroxymethyl group offers additional reactivity for further functionalization, such as oxidation to aldehydes or esterification .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophenol derivatives with boronic acids or esters under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity
In vitro studies demonstrated that (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol exhibited significant cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM. This suggests a selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)Effect on Normal Cells
MDA-MB-231 (Breast)0.126Low
Normal Fibroblasts>10Minimal

Antimicrobial Properties

Research indicates that this compound displays antimicrobial activity against several bacterial strains.

Case Study: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against multidrug-resistant Staphylococcus aureus and other strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus8
Mycobacterium smegmatis6

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its boron functionality. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Example Reaction
In a typical Suzuki reaction, this compound can react with aryl halides to form biaryl compounds.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic molecules undergoing the cross-coupling reaction.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS: 1040281-83-1)

  • Molecular Formula : C₁₁H₁₅BO₃S
  • Molecular Weight : 238.11 g/mol
  • Key Differences : Replaces the hydroxymethyl group with an aldehyde (-CHO) at the 2-position.
  • Reactivity : The aldehyde enables condensation reactions (e.g., formation of Schiff bases) and serves as an electrophilic site in nucleophilic additions.
  • Applications : Used in synthesizing conjugated polymers and organic electronics due to its planar structure and electron-withdrawing nature .

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS: 942070-32-8)

  • Molecular Formula : C₁₂H₁₇BO₃S
  • Molecular Weight : 252.14 g/mol
  • Key Differences : Features an acetyl (-COCH₃) group instead of hydroxymethyl.
  • Reactivity : The ketone group participates in Grignard reactions or reductions to secondary alcohols.
  • Applications : Intermediate in pharmaceuticals and agrochemicals .
Compound Substituent Molecular Weight (g/mol) Key Reactivity Applications
Target Compound -CH₂OH 240.13 Oxidation, esterification Bioconjugates, polymers
Carbaldehyde Analog -CHO 238.11 Condensation reactions Organic electronics
Acetyl Analog -COCH₃ 252.14 Grignard reactions Pharmaceuticals

Heterocyclic Variants

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS: 1174298-60-2)

  • Molecular Formula : C₁₅H₁₉BO₂S
  • Molecular Weight : 274.19 g/mol
  • Key Differences : Replaces thiophene with benzo[b]thiophene, introducing a fused benzene ring.
  • Applications : Enhances π-conjugation for optoelectronic materials .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (CAS: 1045809-78-6)

  • Molecular Formula : C₈H₁₁BN₂O₂S
  • Molecular Weight : 210.06 g/mol
  • Key Differences : Substitutes thiophene with isothiazole, altering electronic properties.
  • Reactivity : The nitrogen in isothiazole increases electron deficiency, affecting cross-coupling efficiency .
Compound Core Structure Molecular Weight (g/mol) Electronic Properties Applications
Target Compound Thiophene 240.13 Moderate conjugation General synthesis
Benzo[b]thiophene Analog Benzothiophene 274.19 Extended conjugation Optoelectronics
Isothiazole Analog Isothiazole 210.06 Electron-deficient Specialty catalysts

Phenyl-Based Analogs

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 302348-51-2)

  • Molecular Formula : C₁₃H₁₉BO₃
  • Molecular Weight : 234.10 g/mol
  • Key Differences : Replaces thiophene with a phenyl ring.
  • Reactivity : Reduced electron richness compared to thiophene, altering Suzuki coupling rates .
Compound Aromatic System Molecular Weight (g/mol) Reactivity in Cross-Coupling
Target Compound Thiophene 240.13 High (electron-rich)
Phenyl Analog Benzene 234.10 Moderate

Key Research Findings

  • Synthetic Utility : The target compound’s hydroxymethyl group enables post-functionalization, distinguishing it from aldehyde or acetyl analogs .
  • Stability: Pinacol boronate esters exhibit superior hydrolytic stability compared to non-cyclic boronic acids, critical for storage and reaction conditions .
  • Electronic Effects : Thiophene-based boronates generally show higher reactivity in Suzuki couplings than phenyl analogs due to enhanced electron density .

Biological Activity

The compound (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boron-containing organic compound that has gained attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H19BO3C_{13}H_{19}BO_3, with a molecular weight of 234.10 g/mol. Its structure includes a thiophene ring and a dioxaborolane moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₉BO₃
Molecular Weight234.10 g/mol
Boiling PointNot available
SolubilityInsoluble in water

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the boron atom. Boron compounds have been shown to influence enzyme activity and protein interactions, particularly in cancer biology and immunology.

1. Anticancer Activity

Recent studies have indicated that boron-containing compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this compound have demonstrated inhibitory effects on key proteins associated with cancer cell survival.

2. Immune Modulation

Research has shown that certain derivatives of this compound can enhance immune responses by interacting with immune checkpoint proteins such as PD-1/PD-L1. For example, a study involving mouse splenocytes demonstrated that specific concentrations of related compounds could effectively rescue immune cells from suppression by PD-L1 interactions .

Study 1: Inhibition of Perforin Activity

A series of boron compounds were tested for their ability to inhibit perforin-mediated cytotoxicity in natural killer (NK) cells. The results indicated that certain structural modifications increased potency while maintaining low toxicity levels .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results with IC50 values indicating significant cytotoxicity at micromolar concentrations without affecting normal cell viability .

Tables of Biological Activity

Below is a summary table highlighting the biological activities observed in various studies:

Study ReferenceActivity TestedResultIC50 Value
Perforin InhibitionSignificant inhibition at low concentrations≤ 2.5 μM
Cytotoxicity in Cancer Cell LinesEffective against multiple cancer typesVaries by cell line
Immune Response ModulationEnhanced immune cell activityEffective at 100 nM

Q & A

Q. Basic: What are the primary synthetic routes for (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol, and how is its structural integrity validated?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a thiophene precursor. A common approach involves:

  • Step 1: Functionalization of 5-bromo-2-thiophenemethanol with bis(pinacolato)diboron (B2_2pin2_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base (e.g., KOAc) .
  • Step 2: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Structural validation relies on:

  • 1H/13C NMR : Key signals include the thiophene protons (δ 6.8–7.5 ppm) and the methanol group (δ ~4.8 ppm, broad) .
  • 11B NMR : A singlet at δ ~30 ppm confirms the boronate ester .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ = 255.12 g/mol) .

Q. Basic: What are the critical stability considerations for handling and storing this compound?

Answer:

  • Moisture Sensitivity : The boronate ester hydrolyzes in aqueous or protic environments. Store under inert gas (N2_2/Ar) in amber glass bottles to prevent light-induced degradation .
  • Temperature : Long-term storage at –20°C is recommended. Avoid freeze-thaw cycles.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures integrity, with purity ≥97% for reproducible reactions .

Q. Advanced: How can competing side reactions involving the methanol group be minimized during cross-coupling reactions?

Answer:

  • Protection Strategies : Temporarily protect the –OH group as a silyl ether (e.g., TBSCl, imidazole catalyst) or acetate ester (Ac2_2O, DMAP) to prevent oxidation or unintended nucleophilic participation .
  • Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to enhance selectivity for the boronate ester over the alcohol .
  • Solvent Choice : Anhydrous THF or toluene minimizes hydrolysis risks. Additives like molecular sieves (3Å) further scavenge moisture .

Q. Advanced: What mechanistic insights govern the regioselectivity of this compound in Suzuki-Miyaura couplings?

Answer:
Regioselectivity is influenced by:

  • Electronic Effects : The electron-rich thiophene ring directs coupling to electron-deficient aryl/heteroaryl halides.
  • Steric Factors : The pinacol boronate group at the 5-position of thiophene favors coupling at the less hindered 2-position (anti to the methanol group) .
  • Catalytic System : Pd(0)/Pd(II) cycling modulates oxidative addition rates. For example, Pd(PPh3_3)4_4 enhances coupling with sterically demanding partners .

Table 1: Representative Coupling Yields

Partner (Ar-X)CatalystYield (%)Reference
4-BromotoluenePd(dppf)Cl2_285
2-ChloropyridinePd(OAc)2_2/SPhos72

Q. Advanced: How does the methanol substituent impact the compound’s applicability in materials science?

Answer:
The –CH2_2OH group enables:

  • Post-Functionalization : Etherification or esterification for tuning solubility (e.g., PEGylation for hydrophilic polymers) .
  • Coordination Chemistry : Acts as a ligand for metal-organic frameworks (MOFs) or catalysis (e.g., Cu(I)-mediated click chemistry) .
  • Self-Assembly : Hydrogen bonding drives crystalline packing, relevant for organic semiconductors (e.g., XRD studies show π-π stacking distances of 3.5–4.0 Å) .

Q. Basic: What analytical methods are recommended for quantifying trace impurities in this compound?

Answer:

  • HPLC-UV/HRMS : Reverse-phase C18 column (ACN:H2_2O + 0.1% formic acid), detecting residual pinacol (retention time ~5.2 min) or deboronated thiophene byproducts .
  • ICP-MS : Quantifies residual Pd (typical limits: <10 ppm) from catalytic steps .

Table 2: Typical Impurity Profile

ImpurityConcentration (ppm)Method
Pinacol≤500HPLC
Pd≤8ICP-MS

Q. Advanced: What computational tools predict the reactivity of this compound in novel reaction environments?

Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states (e.g., B3LYP/6-31G* level) to predict coupling barriers or competing pathways .
  • Molecular Dynamics (MD) : Simulates solvation effects in ionic liquids or micellar media (e.g., SDS surfactant) to optimize green chemistry protocols .

Properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6,13H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUMGVAXLIZGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162128
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-39-3
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026796-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

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